molecular formula C8H9ClFN B14045329 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl

4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hcl

Cat. No.: B14045329
M. Wt: 173.61 g/mol
InChI Key: XLXCRYPOEHNGHM-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[420]octa-1(6),2,4-trien-7-amine hydrochloride is a chemical compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride typically involves the fluorination of bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying biological systems due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride is unique due to its specific fluorination pattern and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9ClFN

Molecular Weight

173.61 g/mol

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine;hydrochloride

InChI

InChI=1S/C8H8FN.ClH/c9-6-2-1-5-3-8(10)7(5)4-6;/h1-2,4,8H,3,10H2;1H

InChI Key

XLXCRYPOEHNGHM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)N.Cl

Origin of Product

United States

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